

An In-depth Technical Guide to the Physical Properties of **cis-2-Pentenenitrile**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-2-Pentenenitrile**

Cat. No.: **B1312415**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, also known by its IUPAC name (2Z)-pent-2-enenitrile, is a linear unsaturated liquid nitrile.[1][2][3][4] Its chemical structure consists of a five-carbon chain containing a carbon-carbon double bond in the cis configuration and a terminal nitrile group (C≡N).[1] This arrangement, particularly the conjugated double bond system, makes it a valuable and reactive intermediate in organic synthesis.[1][2] It serves as a precursor for a variety of chemical compounds, including ethyl-branched fatty diamines, pentenoic acid, and sulfonated alkane nitriles, finding applications in the polymer and pharmaceutical industries.[1][2] A thorough understanding of its physical properties is fundamental for its safe handling, application in synthetic protocols, and for the design of purification processes like industrial-scale distillation.[1]

Quantitative Physical Properties

The core physical characteristics of **cis-2-Pentenenitrile** are summarized in the table below. These values are essential for laboratory and industrial applications, influencing everything from reaction conditions to storage and safety protocols.

Property	Value	Conditions
CAS Number	25899-50-7	N/A
Molecular Formula	C ₅ H ₇ N	N/A
Molecular Weight	81.12 g/mol	N/A
Boiling Point	127-128 °C	at 766 mmHg
Density	0.821 g/mL	at 20 °C
Refractive Index (n _D)	1.424	at 20 °C
Flash Point	23.9 °C (75 °F)	Closed Cup
Vapor Pressure	22.2 mmHg	at 25 °C
Physical Form	Liquid	Standard Temperature & Pressure

[Data sourced from references: 1, 2, 3, 5, 6]

Experimental Protocols for Property Determination

The accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical constants of a liquid compound like **cis-2-Pentenenitrile**.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for accurately determining the boiling point of a liquid sample.

- Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heat-resistant mineral oil, and a heat source (Bunsen burner).
- Procedure:
 - A small volume (approx. 0.5 mL) of **cis-2-Pentenenitrile** is placed into the small test tube.

- A capillary tube, sealed at one end, is inverted and placed into the liquid sample (open end down).
- The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer's bulb.
- This assembly is placed into a Thiele tube containing mineral oil, ensuring the sample is fully immersed.^[5]
- The side arm of the Thiele tube is gently heated. This design allows for the uniform heating of the oil via convection currents.^{[6][7]}
- As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a steady stream of bubbles.^[5]
- The heat source is removed once a vigorous and continuous stream of bubbles is observed.
- The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.^{[6][7]}

Density Measurement

The density of a liquid is its mass per unit volume, typically measured using a pycnometer or, more simply, a graduated cylinder and a precision balance.

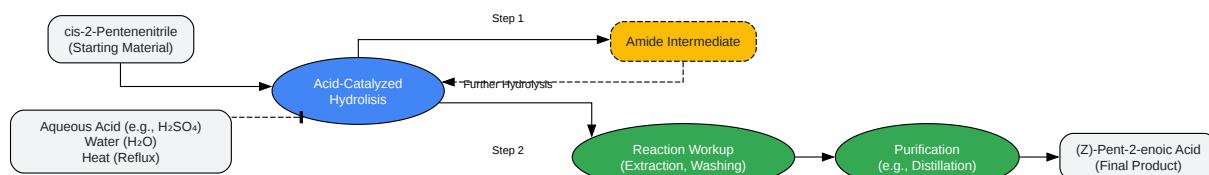
- Apparatus: Digital balance (accurate to at least 0.001 g), a clean and dry volumetric flask or measuring cylinder (e.g., 10 mL), and the liquid sample.
- Procedure:
 - The mass of the clean, dry measuring cylinder is recorded using the digital balance.^{[2][8]}
 - A precise volume of **cis-2-Pentenenitrile** (e.g., 10 mL) is carefully transferred into the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.^[2]

- The measuring cylinder containing the liquid is re-weighed, and the new mass is recorded. [2][8]
- The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
- The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V). [2][9] For higher accuracy, measurements should be repeated and an average value calculated.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.

- Apparatus: A digital or Abbe refractometer, a light source (typically the sodium D-line at 589.3 nm), a temperature control system (e.g., Peltier or water bath), and the liquid sample. [10]
- Procedure:
 - The refractometer is calibrated according to the manufacturer's instructions, often using distilled water or a standard of known refractive index.
 - The prism of the refractometer must be thoroughly cleaned and dried.
 - A few drops of **cis-2-Pentenenitrile** are placed onto the surface of the measuring prism.
 - The prism is closed, and the sample is allowed to thermally equilibrate to the target temperature (e.g., 20 °C), as the refractive index is temperature-dependent. [10]
 - The light source is activated, and the optics are adjusted until the boundary line (in an Abbe refractometer) or the digital readout is clear.
 - The refractive index value is recorded from the instrument's scale or digital display.


Flash Point Determination (Open-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present. The Cleveland Open-Cup (COC) method is a common standard. [11][12]

- Apparatus: Cleveland open-cup apparatus (a brass cup), a temperature-controlled heater, a thermometer, and a small test flame applicator.[11]
- Procedure:
 - The brass cup is filled with **cis-2-Pentenenitrile** to a specified level.[11]
 - The sample is heated at a controlled, steady rate.[11][13]
 - At regular temperature intervals, a small test flame is passed horizontally across the surface of the liquid.[12][13]
 - The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite with a brief flash.[11][13]

Application in Organic Synthesis: A Workflow Example

cis-2-Pentenenitrile is a versatile building block in organic synthesis. One fundamental reaction is its hydrolysis to form a carboxylic acid. This process can be catalyzed by either acid or base.[3][14] The diagram below illustrates the general workflow for the acid-catalyzed hydrolysis of **cis-2-Pentenenitrile** to produce Pent-2-enoic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the hydrolysis of **cis-2-Pentenenitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. wjec.co.uk [wjec.co.uk]
- 9. homesciencetools.com [homesciencetools.com]
- 10. mt.com [mt.com]
- 11. Cleveland open-cup method - Wikipedia [en.wikipedia.org]
- 12. precisionlubrication.com [precisionlubrication.com]
- 13. scimed.co.uk [scimed.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of cis-2-Pentenenitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312415#cis-2-pentenenitrile-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com